molecular formula C16H19ClN2O B4175049 N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B4175049
M. Wt: 290.79 g/mol
InChI Key: TXEOSBBXZACICN-UHFFFAOYSA-N
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Description

3-(allyloxy)benzylamine hydrochloride is an organic compound that features both aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-5-3-4-15(11-16)13-18-12-14-6-8-17-9-7-14;/h2-9,11,18H,1,10,12-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXEOSBBXZACICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allyloxy)benzylamine hydrochloride typically involves multiple steps. One common method is the reductive amination of an aldehyde or ketone with an amine. For instance, the reaction between 3-(allyloxy)benzaldehyde and 4-pyridinylmethylamine in the presence of a reducing agent like sodium triacetoxyborohydride can yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are often employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(allyloxy)benzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the aromatic rings can produce cyclohexane derivatives .

Scientific Research Applications

Chemistry

In chemistry, 3-(allyloxy)benzylamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in molecular biology .

Medicine

In medicinal chemistry, 3-(allyloxy)benzylamine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of 3-(allyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(allyloxy)benzylamine hydrochloride is unique due to the combination of its functional groups. The presence of both an allyloxy group and a pyridinylmethylamine moiety allows for diverse chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

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